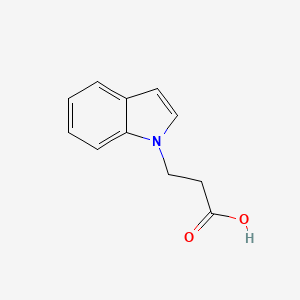

3-(1H-indol-1-yl)propanoic acid

Description

Nomenclature and Structural Context within Indole (B1671886) Chemistry

From a structural standpoint, 3-(1H-indol-1-yl)propanoic acid features an indole nucleus, which is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. biosynth.com The propanoic acid moiety is attached to the nitrogen atom of the indole ring at position 1. This specific linkage is crucial in distinguishing it from its isomer, indole-3-propionic acid, where the propanoic acid group is attached to the carbon at position 3 of the indole ring. nih.govmatrix-fine-chemicals.com

Synonyms and Related Indole Derivatives

This compound is also known by several synonyms, which are listed in the table below. Its structural isomer, 3-(1H-indol-3-yl)propanoic acid, also known as indole-3-propionic acid (IPA), is a well-studied compound found in nature and produced by gut microbiota from tryptophan. nih.govmatrix-fine-chemicals.comnih.govwikipedia.org Other related indole derivatives include indole-3-acetic acid, a prominent plant hormone, and various synthetic derivatives developed for their therapeutic potential. biosynth.comebi.ac.uk

| Compound Name | Synonyms | Related Derivatives |

| This compound | 1-Indolepropionic acid, Indole-1-propionic acid | 3-(1H-indol-3-yl)propanoic acid (Indole-3-propionic acid) |

| Indole-3-acetic acid | ||

| Methyl 3-(1H-indol-3-yl)propanoate nih.gov | ||

| 3-(2-methyl-1H-indol-3-yl)propanoic acid nih.gov | ||

| 3-(1-Methyl-1h-indol-3-yl)propanoic acid chemscene.com | ||

| 3-(5-methoxy-1H-indol-3-yl)propanoic acid drugbank.com | ||

| Dioxindole-3-propionic Acid acs.org |

Importance of the Indole Moiety in Medicinal Chemistry

The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic drugs. nih.govnih.gov Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its capacity to interact with various biological targets. nih.gov Consequently, indole derivatives have been successfully developed as therapeutic agents for a multitude of conditions, including cancer, inflammation, and neurological disorders. nih.govresearchgate.netijpsr.com The indole nucleus serves as a versatile template for the design and synthesis of novel compounds with diverse pharmacological activities. researchgate.net

Historical Overview of Research on Indole-Propanoic Acid Derivatives

Research into indole-propanoic acid derivatives has a rich history, initially driven by the discovery and study of plant auxins like indole-3-acetic acid. ebi.ac.uk Early investigations focused on the synthesis and chemical properties of these compounds. Over time, the focus expanded to their biological activities. For instance, indole-3-propionic acid (the 3-substituted isomer) has been investigated for its neuroprotective and antioxidant properties. wikipedia.orgnih.gov More recent research has delved into the synthesis and evaluation of a wide range of substituted indole-propanoic acid derivatives as potential therapeutic agents, such as inhibitors of cytosolic phospholipase A2α. nih.govacs.org Studies have also explored the synthesis and antimicrobial activities of various indole-substituted propanoic acid derivatives. researchgate.net

Significance of this compound in Contemporary Chemical Biology

In contemporary chemical biology, this compound and its derivatives are valuable tools for probing biological processes and for the development of new therapeutic agents. For example, a derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been investigated as a potential polypharmacological agent with antimicrobial, antifungal, and anti-allergic activities. mdpi.com The ability to synthetically modify the indole core and the propanoic acid side chain allows for the creation of libraries of compounds that can be screened for specific biological activities. While much of the historical and biological research has focused on the 3-substituted isomer, the unique structural features of this compound make it an interesting candidate for further investigation in the quest for novel bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-indol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWNOVFZARRSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216608 | |

| Record name | 1H-Indole-1-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-06-1 | |

| Record name | 1H-Indole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-1-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-1-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-INDOLE-1-PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN7XR99LDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Synthetic Strategies

Established Synthetic Routes for 3-(1H-Indol-1-yl)propanoic Acid

The primary and most direct method for synthesizing this compound is the N-alkylation of indole (B1671886) with a three-carbon electrophile. This approach, a class of reaction known as the aza-Michael addition, is preferred for its atom economy and straightforward nature. However, careful control of reaction conditions is paramount to ensure selective alkylation at the N-1 position over the often more nucleophilic C-3 position.

Reaction of Indole with Acrylic Acid or Derivatives

The conjugate addition of indole to acrylic acid or its esters (such as methyl or ethyl acrylate) is a common route. In this reaction, the indole nitrogen acts as a nucleophile, attacking the β-carbon of the activated alkene. When an acrylate (B77674) ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

A typical procedure involves reacting indole with an acrylate ester in a suitable solvent. The choice of base and reaction conditions determines the regioselectivity of the addition. While strong bases and high temperatures can sometimes favor C-3 alkylation, various catalytic systems have been developed to promote the desired N-1 substitution. google.com For instance, the reaction can be performed under anhydrous conditions in a solvent like Dimethylformamide (DMF). researchgate.net

Catalyst Systems in this compound Synthesis

The catalyst is crucial for achieving high selectivity and yield in the synthesis of this compound. The selection of the catalyst system often dictates the outcome of the aza-Michael addition.

Base Catalysts: A variety of bases are employed to deprotonate the indole nitrogen, enhancing its nucleophilicity and facilitating the attack on the acrylic acid derivative.

Alkali Metal Hydroxides: Potassium hydroxide (B78521) (KOH) is a frequently used base for this transformation. researchgate.net The reaction can be carried out at room temperature or with heating.

Alkali Metal Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective, often providing milder reaction conditions which can improve selectivity. researchgate.netresearchgate.net Cs₂CO₃, in particular, is noted for promoting N-1 regioselectivity in alkylations. researchgate.net

Organic Bases: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to facilitate the reaction under solvent-free conditions. mdpi.com

Metal-Based Catalysts: While simple base catalysis is common, certain metal catalysts can also be employed, particularly for related N-alkylation reactions.

Copper Catalysts: Copper(I) iodide (CuI) has been used in conjunction with a ligand and a base for the N-alkylation of indoles with other types of electrophiles, a methodology that could be adapted for this synthesis. researchgate.net

Iron Catalysts: Iron complexes have been investigated for N-alkylation of indolines (which are subsequently oxidized to indoles) via a "borrowing-hydrogen" methodology, representing a more sustainable approach. nih.gov

Other Catalytic Systems:

Ionic Liquids: Brønsted acid ionic liquids have been shown to be efficient and recyclable catalysts for the Michael addition of indoles to α,β-unsaturated ketones, a reaction type analogous to the synthesis of the target compound. mdpi.com

Synthesis of Substituted this compound Derivatives

The synthesis of more complex derivatives, where the indole ring or the propanoic acid chain is substituted, allows for the fine-tuning of the molecule's properties. A common strategy involves preparing a complex indole core first, followed by N-alkylation to introduce the propanoic acid moiety.

Preparation of Indole-2-propanoic Acid Derivatives from Indole-3-carbaldehyde

A versatile starting material for creating complex indole structures is indole-3-carbaldehyde. Through a Claisen-Schmidt condensation, this aldehyde can be reacted with various substituted aryl methyl ketones. researchgate.net This reaction, typically carried out in an alcoholic solvent with a base like aqueous sodium hydroxide, yields (2E)-1-(4-substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one intermediates (chalcones). wikipedia.org These chalcones possess a reactive N-H bond on the indole ring, making them ideal precursors for N-1 substitution.

The general reaction is as follows: Indole-3-carbaldehyde + 4-Substituted Acetophenone → (2E)-1-(4-substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

Synthesis of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}propanoic Acid Derivatives

Starting with the chalcone (B49325) intermediates prepared in the previous step, the propanoic acid group can be introduced at the N-1 position. A study has shown that reacting these intermediates with 2-bromopropanoic acid under reflux with a base such as pyrimidine (B1678525) successfully yields the target 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}propanoic acid derivatives.

The reaction involves the N-alkylation of the indole nitrogen by 2-bromopropanoic acid. The resulting compounds feature substitution on the phenyl ring of the chalcone moiety, creating a diverse library of derivatives. The table below details the synthesis of several such compounds.

| Derivative No. | Substituent (at 4-position of phenyl ring) | Reflux Time (Hours) |

|---|---|---|

| 3.6 | -H (Phenyl) | 8 |

| 3.7 | -F (Fluoro) | 12 |

| 3.8 | -CH₃ (Methyl) | 18 |

Table based on research findings for the synthesis of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}propanoic acid derivatives. researchgate.net

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. The synthesis of this compound and its derivatives is an area where green chemistry principles can be effectively applied.

Key areas of focus include:

Sustainable Starting Materials: The indole core itself can be synthesized via innovative, sustainable multicomponent reactions from inexpensive and widely available anilines, avoiding harsh conditions and metal catalysts. nih.gov Furthermore, acrylic acid can be derived from the dehydration of 3-hydroxypropanoic acid, which is accessible from the fermentation of renewable biomass. rsc.org

Greener Solvents and Conditions: Efforts are being made to replace traditional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal solvent for some N-alkylation reactions. google.com Solvent-free protocols, often facilitated by microwave irradiation, represent another significant advancement, reducing waste and often shortening reaction times. mdpi.com

Catalyst Efficiency and Recyclability: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. The use of heterogeneous catalysts or catalyst systems like ionic liquids that can be easily separated from the reaction mixture and reused is highly desirable. mdpi.com Metal-free reductive N-alkylation methods, using inexpensive and low-toxicity reagents like silanes, also contribute to a greener process. acs.org

Atom Economy: The aza-Michael addition is an inherently atom-economical reaction, as all atoms from the reactants are incorporated into the product. Optimizing this reaction to avoid the need for protecting groups and to minimize side products further enhances its green credentials.

Stereoselective Synthesis and Chiral Resolution Techniques

The creation of a single enantiomer of a chiral molecule like this compound can be approached in two primary ways: stereoselective synthesis, where one enantiomer is formed preferentially, or through the resolution of a racemic mixture. While specific research detailing the stereoselective synthesis or chiral resolution of this compound is not extensively documented in publicly available literature, established principles and methodologies applied to analogous compounds provide a clear blueprint for potential strategies.

Stereoselective Synthesis:

One of the most powerful strategies for accessing enantiomerically enriched compounds is through asymmetric catalysis. For a molecule like this compound, a potential stereoselective route involves the asymmetric hydrogenation of the corresponding α,β-unsaturated precursor, 3-(1H-indol-1-yl)acrylic acid. This approach has been successfully applied to a wide variety of α-substituted acrylic acids using chiral transition metal catalysts. For instance, complexes of ruthenium with chiral phosphine (B1218219) ligands, such as RuPHOX-Ru, have demonstrated high efficacy in the asymmetric hydrogenation of various α-substituted acrylic acids, achieving excellent yields and enantiomeric excesses (ee) often exceeding 99%. nih.gov The general mechanism involves the coordination of the substrate to the chiral metal center, followed by the stereoselective addition of hydrogen, leading to the formation of one enantiomer of the propanoic acid derivative in excess.

Another promising avenue is the use of chiral Brønsted acids as organocatalysts. These metal-free catalysts have been effectively used in the enantioselective reduction of related indole derivatives. rsc.org While direct application to 3-(1H-indol-1-yl)acrylic acid is not reported, the principle of creating a chiral environment around the substrate to guide the reaction pathway is well-established.

Chiral Resolution Techniques:

When a stereoselective synthesis is not available or practical, the resolution of a racemic mixture of this compound is a viable alternative. This involves separating the two enantiomers from a 50:50 mixture.

Diastereomeric Salt Formation: A classical and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. rsc.org The racemic this compound would be treated with a single enantiomer of a chiral amine, such as (R)- or (S)-1-phenylethylamine or brucine. This reaction results in the formation of two diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the respective enantiomerically pure this compound. The success of this method hinges on the differential solubility of the diastereomeric salts, which can be unpredictable and may require screening of various resolving agents and crystallization conditions. rsc.org

Enzymatic Resolution: Biocatalysis offers a highly selective method for chiral resolution under mild conditions. Lipases are a class of enzymes that can catalyze the enantioselective esterification or hydrolysis of esters. nih.gov For the resolution of racemic this compound, one could employ a lipase (B570770) to selectively catalyze the esterification of one enantiomer in the presence of an alcohol. This would result in a mixture of an ester of one enantiomer and the unreacted carboxylic acid of the other enantiomer, which can then be separated. Alternatively, the racemic ester of this compound could be subjected to enantioselective hydrolysis by a lipase, yielding one enantiomer of the acid and the unreacted ester of the other. Studies on the enzymatic resolution of structurally similar 3-aryl alkanoic acids have shown that lipases like Candida antarctica lipase B (CAL-B) can exhibit high enantioselectivity. almacgroup.com

The following table summarizes potential chiral resolution approaches for this compound based on methodologies applied to similar compounds.

| Method | Resolving Agent/Catalyst | Principle | Potential Outcome | Reference |

| Diastereomeric Salt Formation | Chiral amines (e.g., (R)-1-phenylethylamine) | Formation of separable diastereomeric salts | Isolation of enantiomers via fractional crystallization | rsc.org |

| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B) | Enantioselective esterification or hydrolysis | Separation of one enantiomer as the acid and the other as the ester | nih.govalmacgroup.com |

While direct experimental data for the stereoselective synthesis and chiral resolution of this compound is limited in the surveyed literature, the well-established methodologies for analogous compounds provide a strong foundation for the successful production of its enantiomerically pure forms. Future research in this area would likely focus on the application and optimization of these advanced synthetic strategies.

Biological and Pharmacological Activities of 3 1h Indol 1 Yl Propanoic Acid and Its Derivatives

Antioxidant Properties and Mechanisms of Action

Extensive searches of scientific databases did not yield specific studies investigating the antioxidant properties of 3-(1H-indol-1-yl)propanoic acid. The significant body of research on the antioxidant effects of indole-propanoic acid derivatives is centered on indole-3-propionic acid (IPA). nih.govnih.gov

Hydroxyl Radical Scavenging Potency

There is no available data in the scientific literature specifically documenting the hydroxyl radical scavenging potency of this compound. In contrast, its isomer, indole-3-propionic acid (IPA), is recognized as a potent scavenger of hydroxyl radicals. nih.gov

Comparison with Other Endogenous Antioxidants (e.g., Melatonin)

No studies were found that compare the antioxidant activity of this compound with endogenous antioxidants like melatonin. Such comparisons have been made for indole-3-propionic acid (IPA), highlighting its potent antioxidant capabilities. nih.gov

Anti-inflammatory Effects and Related Biological Pathways

The anti-inflammatory effects and associated biological pathways of this compound are not well-documented. While research exists on related indole (B1671886) derivatives, direct evidence for the parent compound is lacking.

Modulation of Cytosolic Phospholipase A2α (cPLA2α)

Research into the inhibition of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory process, has explored various indole derivatives. However, studies have focused on compounds with different substitution patterns, such as 3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid, and not on this compound itself. sigmaaldrich.com Therefore, there is no direct evidence to suggest that this compound modulates cPLA2α activity.

Impact on Inflammatory Mediators (e.g., IgE, IgA, IgM, IL-2, TNF-α)

There is no specific information available in the reviewed literature concerning the impact of this compound or its direct derivatives on inflammatory mediators such as Immunoglobulin E (IgE), Immunoglobulin A (IgA), Immunoglobulin M (IgM), Interleukin-2 (IL-2), or Tumor Necrosis Factor-alpha (TNF-α). The anti-inflammatory properties of the broader class of indole compounds are generally attributed to the indole-3-propionic acid (IPA) isomer. nih.govnih.gov

Interaction with Fatty Acid-Binding Protein 4 (FABP4)

A thorough review of the scientific literature yielded no studies that investigate or report an interaction between this compound and Fatty Acid-Binding Protein 4 (FABP4).

Neuroprotective Potential and Neurological Applications

This compound, also known as indole-3-propionic acid (IPA), and its derivatives have demonstrated significant neuroprotective effects in various studies. These compounds are being explored for their therapeutic potential in neurodegenerative disorders.

Indole-3-propionic acid (IPA) has been identified as a potent neuroprotectant against the oxidative damage and cell death induced by the amyloid-beta (Aβ) peptide, a key factor in Alzheimer's disease. nih.govutmb.edu Research has shown that IPA can inhibit the formation of Aβ fibrils and protect primary neurons and neuroblastoma cells from Aβ-mediated toxicity. nih.govutmb.edunih.gov Its strong antioxidant properties, without pro-oxidant activity, make it a promising candidate for a disease-modifying therapy for Alzheimer's. nih.gov In animal models of Alzheimer's disease, IPA has been shown to prevent oxidative stress and other neurodegenerative features. nih.gov Specifically, it protected SK-N-SH human neuroblastoma cells and primary rat hippocampal neurons from damage caused by Aβ peptide. nih.gov

Furthermore, the free radical-scavenging ability of IPA is reported to be even greater than that of melatonin. nih.gov This is a significant finding, as both are endogenous compounds, but IPA's lack of pro-oxidant effects gives it a potential advantage. nih.gov The development of IPA (also referred to as OXIGON) is based on its dual role as a potent antioxidant and an inhibitor of beta-amyloid fibril formation. nih.gov

Some derivatives of this compound have also been investigated for their neuroprotective effects. For instance, (R)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid, a structural analog of tryptophan, has been studied for its potential to modulate glutamate (B1630785) receptors, which are crucial for synaptic plasticity and are implicated in Alzheimer's disease.

The indole structure within these compounds plays a role in neurotransmitter synthesis and signaling, particularly in relation to serotonin (B10506) and melatonin. Derivatives of this compound have been explored for their effects on neurotransmitter systems. For example, some derivatives have been shown to modulate glutamate receptors, which are vital for synaptic transmission.

Derivatives of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol have been synthesized and evaluated as monoamine reuptake inhibitors. ebi.ac.uk The goal of this research was to enhance potency towards the norepinephrine (B1679862) transporter while maintaining selectivity over the serotonin transporter. ebi.ac.uk This line of inquiry led to the discovery of a compound that strongly inhibited the norepinephrine transporter with significant selectivity. ebi.ac.uk Such findings highlight the potential for modifying the this compound structure to influence neurotransmitter reuptake, a key mechanism in treating various neurological and psychiatric conditions.

Additionally, Ingenuity Pathway Analysis (IPA) has been utilized in neuroscience research to identify gene networks associated with conditions like opioid dependence and to understand the molecular functions of genes involved in processes like synaptic plasticity and cognitive function. mdpi.com This analytical tool helps in elucidating the complex interactions between compounds and neural pathways.

Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan, plays a crucial role in maintaining mucosal homeostasis and barrier function through its interaction with the pregnane (B1235032) X receptor (PXR). nih.govphysiology.org PXR is a nuclear receptor that acts as a master regulator of xenobiotic metabolism and also influences inflammation and fibrotic processes. nih.gov

Studies have shown that IPA can influence mucosal barrier function and inflammation by activating PXR. nih.gov This interaction is significant in the context of inflammatory bowel diseases (IBD), where IPA levels are often reduced. physiology.org In animal models of colitis, IPA supplementation has been shown to enhance intestinal barrier function, leading to improved clinical outcomes. physiology.org This protective effect is associated with an increase in tight junction proteins, which are essential for maintaining the integrity of the epithelial barrier. acs.org

Specifically, IPA has been found to increase transepithelial electrical resistance and decrease paracellular permeability in a Caco-2/HT29 coculture model of the intestinal barrier. acs.org This was accompanied by an increase in the expression of tight junction proteins such as claudin-1, occludin, and ZO-1. acs.org Furthermore, IPA strengthens the mucus barrier by increasing the production of mucins (MUC2 and MUC4) and other secreted products of goblet cells. acs.org

The activation of PXR by IPA in intestinal fibroblasts helps to restrain their inflammatory response and reduces intestinal fibrosis. nih.gov This highlights the importance of the gut microbiota and its metabolites in regulating the intestinal mesenchyme and suggests a potential therapeutic target for treating intestinal inflammation and fibrosis. nih.gov

Antimicrobial Activities and Chemotherapeutic Potential

Derivatives of this compound have shown promising antimicrobial activities against a range of pathogens, indicating their potential as chemotherapeutic agents.

Indole-3-propionic acid (IPA) has been identified as a novel antimycobacterial agent. nih.gov It has demonstrated activity against Mycobacterium tuberculosis, including multidrug-resistant strains, and non-tuberculous mycobacteria such as Mycobacterium avium in vitro. nih.gov In vivo studies using a mouse model of tuberculosis have also confirmed its efficacy. nih.gov Interestingly, IPA shows selective activity against mycobacteria and does not affect Gram-negative or Gram-positive bacteria. nih.gov

The mechanism of its antimycobacterial action involves the inhibition of tryptophan biosynthesis by targeting the enzyme anthranilate synthase (TrpE), where it mimics tryptophan as an allosteric inhibitor. nih.gov This represents a novel antibiotic mechanism.

Furthermore, N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts, which can be synthesized from this compound, have been evaluated for their antibacterial properties. nih.gov These compounds have shown activity, and their effectiveness is linked to their lipophilicity. nih.gov The presence of hydroxyl groups in these derivatives also improves their solubility in aqueous media, which is a desirable characteristic for potential drug candidates. nih.gov

Some indole derivatives have also been investigated for their activity against a broader spectrum of bacteria. While specific data on this compound's efficacy against Bacillus subtilis, Enterococcus, Proteus vulgaris, Staphylococcus aureus, Klebsiella pneumonia, Pseudomonas Aeruginosa, Salmonella typhi, and Escherichia Coli is not detailed in the provided context, the general antibacterial potential of indole compounds is an active area of research. For instance, 3-(5-cyano-1H-indol-3-yl)propanoic acid is under investigation for its potential antimicrobial properties.

The antifungal potential of compounds related to this compound has been noted, particularly in the context of invasive pulmonary aspergillosis (IPA), a severe fungal infection. While the abbreviation "IPA" in this context refers to the disease and not the compound, the search results highlight the need for novel antifungal agents with broad-spectrum activity against pathogens like Aspergillus species. ersnet.orgnih.gov

Although direct evidence for the antifungal activity of this compound against Candida albicans, Trichoderma, and Aspergillus niger is not explicitly provided in the search results, the general exploration of indole derivatives for antimicrobial properties suggests this is a plausible area of investigation. The development of new antifungal drugs is critical, especially for treating infections that are resistant to current therapies. ersnet.orgnih.gov

Antitubercular Activity against Mycobacterium tuberculosis H37Rv

Indole propionic acid (IPA), specifically 3-(1H-indol-3-yl)propanoic acid, a metabolite produced by the gut microbiota, has been identified as a potent antitubercular agent. cabidigitallibrary.orgnih.gov A screening of a fragment library against Mycobacterium tuberculosis H37Rv revealed IPA as the most powerful hit among 29 primary candidates that showed dose-dependent growth inhibition. cabidigitallibrary.org This discovery has spurred further investigation into indole derivatives for their antitubercular properties. nih.gov

The mechanism of action for IPA's antitubercular activity involves the inhibition of tryptophan biosynthesis, an essential pathway for M. tuberculosis. nih.gov IPA, being a structural analog of tryptophan, acts as an allosteric inhibitor of the enzyme TrpE, which is responsible for the first step in this pathway. nih.gov By mimicking tryptophan, IPA effectively shuts down the production of this crucial amino acid, regardless of the actual intracellular levels, leading to bacterial growth inhibition. nih.gov Studies have shown that IPA is active against a wide range of mycobacteria, including multidrug-resistant M. tuberculosis and non-tuberculous mycobacteria (NTM). frontiersin.org In a mouse model of acute M. tuberculosis infection, IPA treatment led to a seven-fold reduction in the bacterial load in the spleen. cabidigitallibrary.org

Further synthetic efforts have explored other indole derivatives. For example, a series of 3-triazeneindoles demonstrated significant in vitro activity, with some compounds showing a minimal inhibitory concentration (MIC) between 0.2 and 0.5 μg/mL against the H37Rv strain. nih.gov

Interactive Data Table: Antitubercular Activity of Indole Derivatives

| Compound Class | Specific Derivative Example | Target Strain | Activity Metric | Result | Source |

| Indole Propionic Acid | 3-(1H-indol-3-yl)propanoic acid | M. tuberculosis H37Rv | In vivo efficacy | 7-fold reduction in spleen bacterial load | cabidigitallibrary.org |

| 3-Triazeneindoles | TU112 | M. tuberculosis H37Rv | MIC | 0.2 - 0.5 µg/mL | nih.gov |

Anticancer and Cytotoxic Activities

Derivatives of this compound have emerged as a promising scaffold in the development of novel anticancer and cytotoxic agents. Their biological activity is often linked to their structural similarity to endogenous molecules like tryptophan, allowing them to interfere with various cellular pathways crucial for cancer cell survival and proliferation.

A series of indole derivatives have been identified as a new class of inhibitors against the hepatitis C virus (HCV). nih.gov Through a target-free chemical genetic strategy, these compounds were found to inhibit HCV replication. nih.gov Structure-activity relationship (SAR) studies identified one derivative as the most potent in its class, with a half-maximal effective concentration (EC50) of 1.1 µmol/L. nih.gov The mechanism of action for these indole derivatives is novel, as it involves the induction of pro-inflammatory cytokines, such as CXCL-8, which in turn exhibit antiviral effects. nih.gov Other research has shown that indole-based compounds can act as allosteric inhibitors of the HCV polymerase, a key enzyme for viral replication. researchgate.net Further studies have identified N-protected indole scaffolds that interfere with the early stages of the HCV life cycle, such as viral entry. nih.gov One such derivative, (R)-10m, showed an EC50 of 0.72 ± 0.09 μM. nih.gov

A critical aspect of developing antiviral and anticancer agents is ensuring they are more toxic to the target (virus or cancer cell) than to host cells. This is quantified by the selectivity index (SI), the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). For the indole derivatives identified as HCV inhibitors, cytotoxicity was evaluated. The most potent compound, with an EC50 of 1.1 µmol/L, had a CC50 of 61.8 µmol/L, resulting in a high selectivity index. nih.gov Similarly, the N-protected indole scaffold derivative, (R)-10m, which had a potent anti-HCV activity (EC50 = 0.72 ± 0.09 μM), showed a selectivity index greater than 69.44. nih.gov In another study, novel 3-substituted-1H-imidazol-5-yl-1H-indoles were developed and showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ≤ 0.25 µg/mL, while also lacking cytotoxic or hemolytic properties. nih.gov

Interactive Data Table: Anti-HCV and Cytotoxic Activity of Indole Derivatives

| Compound | Anti-HCV Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Source |

| Indole derivative 12e | 1.1 µmol/L | 61.8 µmol/L | >56 | nih.gov |

| (R)-10m | 0.72 ± 0.09 μM | >50 µM | >69.44 | nih.gov |

The anticancer effects of some indole derivatives are related to their ability to disrupt fundamental cellular processes. For instance, certain substituted isoindoline-1,3-diones, which are structurally related to indole derivatives, have been shown to be effective cytotoxic agents. nih.gov Their mode of action involves the inhibition of de novo purine (B94841) synthesis in Tmolt-3 cells, which in turn reduces the synthesis of DNA and RNA. nih.gov These compounds were found to inhibit two key regulatory enzymes in this pathway: PRPP amido transferase and IMP dehydrogenase. nih.gov This leads to a reduction in d(GTP) pools and can cause DNA strand scission, ultimately resulting in cell death. nih.gov

Tryptophan metabolism is a critical pathway in cancer immunology, often exploited by tumors to create an immunosuppressive microenvironment. frontiersin.orgnumberanalytics.com The key enzymes in this pathway are indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which catalyze the conversion of tryptophan to kynurenine (B1673888). frontiersin.orgmdpi.com The depletion of tryptophan and the accumulation of kynurenine suppress the function of immune cells, particularly T cells, allowing the tumor to evade the immune system. frontiersin.orgnih.gov

Indole-3-propionic acid (IPA) and other indole derivatives, being structurally similar to tryptophan, can influence this pathway. nih.gov While not direct inhibitors of IDO, their presence can modulate the tumor microenvironment. For example, IPA has been shown to have anti-inflammatory and antioxidant properties, which can counteract some of the pro-tumoral effects of altered tryptophan metabolism. nih.gov Furthermore, some tryptophan metabolites produced by the gut microbiota, including IPA, can act as ligands for the aryl hydrocarbon receptor (AHR), a key regulator of immune responses. mdpi.comnih.gov By interacting with AHR, these indole derivatives can influence immune cell differentiation and function, potentially restoring anti-tumor immunity. nih.gov

Potential in Metabolic Disorders

Recent evidence suggests that indole-3-propionic acid has significant potential in the management of metabolic disorders. nih.govnih.gov As a metabolite derived from gut bacteria, IPA has been linked to the prediction and development of metabolic diseases. nih.govnih.gov Supplementation with IPA has been shown to improve various metabolic parameters. nih.gov

Studies have demonstrated that indole-3-propionic acid can enhance insulin (B600854) sensitivity and improve blood glucose levels. nih.govnih.gov It also plays a role in lipid metabolism by inhibiting the synthesis of lipids in the liver. nih.govnih.gov Furthermore, IPA has been shown to possess anti-inflammatory properties, which are beneficial in the context of chronic low-grade inflammation associated with metabolic syndrome. nih.govnih.gov It also helps in correcting intestinal microbial imbalances, maintaining the integrity of the intestinal barrier, and suppressing the intestinal immune response. nih.govnih.gov These multifaceted benefits make indole-3-propionic acid a promising candidate for the development of treatments for metabolic conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. nih.govnih.gov

Other Biological Activities and Pharmacological Targets

Beyond the well-documented activities of this compound and its analogs, research has explored their effects on other significant biological targets. These investigations have revealed potential therapeutic applications in metabolic diseases and pain management, focusing on the modulation of G-protein coupled receptors and the analgesic properties of newly synthesized heterocyclic derivatives.

Modulation of GPR40 Agonists

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant target for the treatment of type 2 diabetes. semanticscholar.org This receptor is highly expressed in pancreatic beta cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS) in response to free fatty acids. semanticscholar.org The activation of GPR40 is linked to an increase in intracellular calcium levels, which in turn facilitates the release of insulin. semanticscholar.org

In the quest for novel and safer therapeutic agents for metabolic diseases, researchers have investigated derivatives of indole propanoic acid for their potential to modulate GPR40. Recently, a novel, lipotoxicity-free full agonist for FFAR1 featuring an indole propanoic acid framework was developed and studied. semanticscholar.org This investigation was based on structure-activity relationship studies and pharmacokinetic evaluations, highlighting the potential of this class of compounds in developing new treatments for metabolic disorders. semanticscholar.org The development of such agonists that can enhance insulin secretion in a glucose-dependent manner without causing cellular toxicity is a key objective in modern drug discovery. semanticscholar.org

Table 1: GPR40 (FFAR1) Modulation by Indole Propanoic Acid Derivatives

| Compound Class | Target | Biological Effect | Potential Application |

|---|

Analgesic Activity of Heterocyclic Derivatives

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with analgesic, anti-inflammatory, and antipyretic properties. humanjournals.com The therapeutic effects of these compounds are primarily due to their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. humanjournals.com Building on this foundation, research has extended to the synthesis and evaluation of various heterocyclic derivatives of propanoic acids, including those with an indole nucleus, to discover new and more effective analgesic agents. humanjournals.comnih.gov

Studies on various heterocyclic compounds have led to the identification of new classes of non-narcotic analgesics. nih.gov For instance, the evaluation of a series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones, which are heterocyclic structures, demonstrated that these compounds could elevate pain thresholds in both inflamed and normal tissues, a characteristic not commonly seen with traditional NSAIDs. nih.gov This suggests a potential for a greater degree of analgesia than what is achievable with many existing non-steroidal anti-inflammatory agents. nih.gov The exploration of such novel heterocyclic derivatives continues to be a promising avenue for the development of potent pain management therapies. humanjournals.comnih.gov

Table 2: Pharmacological Activity of Arylpropionic Acid Derivatives

| Activity | Mechanism of Action | Compound Class |

|---|---|---|

| Analgesic | Inhibition of Prostaglandin Biosynthesis (COX enzymes) | Arylpropionic Acid Derivatives |

| Anti-inflammatory | Inhibition of Prostaglandin Biosynthesis (COX enzymes) | Arylpropionic Acid Derivatives |

Structure Activity Relationships Sar and Molecular Design

Systematic Modification of the Indole (B1671886) Core and Propanoic Acid Chain

Influence of Substituents on Inhibitory Potency

The inhibitory power of indole-based compounds is highly dependent on the nature and placement of substituents on the core structure. For instance, in the development of D-amino acid oxidase (DAAO) inhibitors based on a related benzimidazolone core, the inhibitory potency was found to be largely dependent on the size and position of substituents on the benzene (B151609) ring, with IC₅₀ values spanning a wide range from 70 nM to over 100 µM. hyphadiscovery.com Similarly, for a series of thiazole-containing compounds, those with furan (B31954) and bromothiophene substituents demonstrated the highest antibacterial activity, whereas aromatic substituents with nitro, fluoro, or chloro groups showed no inhibitory effect. researchgate.net Furthermore, studies on xanthine (B1682287) oxidase (XO) inhibitors have revealed that a hydrophobic group on the nitrogen atom of the indole ring is crucial for the inhibitory potencies of the target compounds. researchgate.net These findings underscore that the electronic and steric properties of substituents on and around the indole ring system are critical for modulating biological activity.

Effect of Alkyl Chains at Position 1 of Indole

The N-1 position of the indole ring is a common site for modification, and the length of the alkyl chain at this position can have a significant impact on receptor binding affinity. In studies of cannabimimetic indoles, the N-1 alkyl side chain is implicated in a three-point interaction with the cannabinoid CB₁ receptor. nih.gov Research has shown that a minimum alkyl chain length of three carbons is required for high-affinity binding to both CB₁ and CB₂ receptors, with optimal binding observed with a five-carbon side chain. nih.gov An alkyl chain of three to six carbons is sufficient for high-affinity binding; however, extending the chain to a heptyl group leads to a dramatic decrease in binding at both receptors. nih.gov This suggests a specific spatial constraint within the receptor's binding pocket. In contrast, for some indole derivatives designed as anticancer agents, the introduction of alkyl or benzyl (B1604629) substituents at the N1 position can lead to a reduction or even elimination of their anti-cancer activity.

| Alkyl Chain Length | Relative Binding Affinity | Reference |

|---|---|---|

| 1-2 Carbons | Low | nih.gov |

| 3-6 Carbons | High | nih.gov |

| 5 Carbons | Optimal | nih.gov |

| 7+ Carbons | Dramatically Decreased | nih.gov |

Impact of Carboxylic Acid Moiety Replacement

The carboxylic acid group is a crucial functional group, often involved in key interactions with biological targets. However, its presence can lead to challenges such as poor membrane permeability and metabolic instability. nih.govnih.gov Consequently, medicinal chemists frequently explore the use of carboxylic acid bioisosteres—functional groups with similar physicochemical properties. nih.govdrughunter.com

Common replacements include tetrazoles, hydroxamic acids, and various heterocycles like 5-oxo-1,2,4-oxadiazoles. nih.govdrughunter.com For example, replacing a carboxylic acid with a tetrazole ring led to a 10-fold increase in potency in the angiotensin II receptor antagonist losartan. drughunter.com The choice of isostere is highly context-dependent, as factors like acidity, size, and shape influence the biological outcome. nih.gov In some cases, replacing the carboxylate with neutral functional groups that rely on hydrogen bonds or cation-π interactions can be an effective strategy. hyphadiscovery.comnih.gov

However, the replacement is not always beneficial. In certain indole-oleanolic acid hybrids, esterification of the carboxyl group was found to significantly diminish the compound's activity. Masking carboxylic acids as esters to create prodrugs can improve cell entry, but this strategy requires rapid cleavage of the ester inside the cell to release the active compound.

| Original Group | Bioisostere | Potential Advantage | Reference |

|---|---|---|---|

| Carboxylic Acid | Tetrazole | Improved potency, metabolic stability | drughunter.comcambridgemedchemconsulting.com |

| Carboxylic Acid | Hydroxamic Acid | Acts as a metal-chelating group | nih.gov |

| Carboxylic Acid | Acyl Sulfonamide | Modulates physicochemical properties | nih.gov |

| Carboxylic Acid | 5-oxo-1,2,4-oxadiazole | Alternative for improving oral absorption | drughunter.com |

| Carboxylic Acid | Neutral H-bond donors/acceptors | Improved CNS distribution | hyphadiscovery.com |

SAR Studies of Substituted 3-(1H-Indol-1-yl)propanoic Acid Derivatives

The strategic placement of substituents on the indole scaffold has led to the discovery of potent inhibitors for various enzymes and receptors.

Optimization of Substituents on N1 Phenyl Group

In the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed. acs.orgnih.gov SAR studies revealed that a 1-phenyl group on the indole core was essential for good inhibitory activity. acs.orgnih.gov Optimization of para-substituents on this N1 phenyl group led to the discovery of a particularly potent inhibitor, designated 56n (ASB14780). acs.orgnih.gov These studies highlighted that 1-(p-O-substituted)phenyl groups were critical for achieving high potency against cPLA2α. acs.orgnih.gov

Role of Propanoic Acid Chain Position (e.g., C1 vs. C3)

The position of the acidic side chain on the indole ring is a critical factor that dictates the biological target and activity of the molecule. Positions 1, 2, and 3 of the indole ring are known to be particularly important reactive sites. nih.gov Indole-3-propanoic acid (IPA), a metabolite derived from tryptophan by gut microbiota, has been studied for its various biological effects, including preventing oxidative stress. nih.govresearchgate.net

Rational Drug Design Strategies Based on SAR Insights

Rational drug design for compounds related to the this compound scaffold often involves a systematic exploration of its chemical space to optimize biological activity. While specific SAR studies on this compound itself are not extensively detailed in publicly available literature, general principles can be inferred from studies on analogous indole derivatives.

One common strategy involves the modification of the indole core and the propanoic acid side chain. For instance, in a series of 3-(1-aryl-1H-indol-5-yl)propanoic acids designed as inhibitors of cytosolic phospholipase A2α (cPLA2α), researchers found that the substitution pattern on the N1-phenyl group and the length and nature of the substituent at other positions of the indole ring are critical for inhibitory activity. epdf.pub The propanoic acid moiety itself is often crucial for establishing key interactions with target proteins, such as forming salt bridges or hydrogen bonds with amino acid residues in an active site.

Another approach in the rational design of indole-based compounds is the use of the indole nucleus as a scaffold to which various pharmacophoric groups are attached. This strategy aims to combine the favorable physicochemical properties of the indole ring with the specific binding characteristics of different functional groups to achieve a desired pharmacological profile. unodc.org The flexibility of the propanoic acid linker in this compound allows for the positioning of the terminal carboxyl group in various orientations, which can be exploited in designing molecules that fit into specific binding pockets.

Computational Chemistry in SAR Elucidation

Computational chemistry plays a pivotal role in understanding the structure-activity relationships of small molecules like this compound, especially when experimental data is limited. These methods provide insights into the molecule's conformational preferences, electronic properties, and potential interactions with biological targets.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies have been employed to understand their binding modes within the active sites of various enzymes.

For example, in a study of 1H-indole-3-propionamide derivatives, which are structurally related to this compound, molecular dynamics simulations were used to investigate their interaction with the Nav1.7 sodium channel, a target for analgesic drugs. unodc.org Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the compounds.

While specific docking studies on this compound are not readily found in the literature, the principles of such analyses are broadly applicable. A typical docking study would involve the generation of multiple conformations of the ligand and placing them into the binding site of a target protein. The interactions are then scored based on a force field to estimate the binding energy.

Prediction of Target Affinity and Binding Modes

The prediction of target affinity and binding modes is a crucial step in computational drug discovery. Various computational methods, including machine learning and deep learning, are being developed to improve the accuracy of these predictions. drugsandalcohol.ie These methods often use large datasets of known protein-ligand interactions to train models that can then predict the affinity of new compounds.

For the this compound scaffold, predictive models could be used to screen for potential biological targets. By representing the molecule as a set of physicochemical descriptors, these models can estimate its binding affinity to a range of proteins. The predicted collision cross section (CCS) values for different adducts of this compound, which can be calculated computationally, provide information about its shape and size in the gas phase, which can be a useful parameter in computational screening.

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.08626 | 138.8 |

| [M+Na]⁺ | 212.06820 | 148.2 |

| [M-H]⁻ | 188.07170 | 141.2 |

| [M+NH₄]⁺ | 207.11280 | 159.4 |

| [M+K]⁺ | 228.04214 | 144.9 |

| [M+H-H₂O]⁺ | 172.07624 | 132.6 |

| [M+HCOO]⁻ | 234.07718 | 161.6 |

| [M+CH₃COO]⁻ | 248.09283 | 179.7 |

Data sourced from PubChemLite.

Mechanistic Investigations of 3 1h Indol 1 Yl Propanoic Acid and Its Derivatives

Elucidation of Molecular Targets and Pathways

Research into the derivatives of 3-(1H-indol-1-yl)propanoic acid has identified several key molecular targets and associated pathways. A significant area of investigation has been the inhibition of cytosolic phospholipase A2α (cPLA2α), an enzyme critical in the inflammatory process through the release of arachidonic acid. nih.gov A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed based on a screening hit, (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid, to act as new small molecule inhibitors of cPLA2α. nih.gov

In a different therapeutic area, novel indole-propionic acid derivatives have been developed as potent agonists for the sphingosine-1-phosphate 1 (S1P1) receptor. This receptor plays a crucial role in regulating immune cell trafficking, making its agonists relevant for autoimmune diseases.

Furthermore, other derivatives have been identified as potential polypharmacological agents. For instance, (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has predicted affinities for multiple biotargets, including lysosomal protective protein (LLP), Thromboxane-A synthase (TXAS), and Peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net The modulation of PPARγ, in particular, points towards potential anti-allergic and anti-inflammatory applications. researchgate.net

Enzyme Inhibition Studies

Enzyme inhibition studies have provided quantitative measures of the potency of these indole (B1671886) derivatives. The half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce an enzyme's activity by 50%, is a key metric in these studies. nih.gov For the derivatives targeting cytosolic phospholipase A2α (cPLA2α), systematic structure-activity relationship (SAR) studies were conducted. nih.gov

The research revealed that having a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and the 5-propanoic acid moiety on the indole core were crucial for potent inhibitory activity against cPLA2α. nih.gov Optimization of the substituents on the N1 phenyl ring led to the discovery of a particularly potent inhibitor, designated 56n (ASB14780). nih.gov

Below is a table summarizing the inhibitory activities of selected 3-(1-Aryl-1H-indol-5-yl)propanoic acid derivatives against human cPLA2α.

| Compound | Structure / Description | cPLA2α Inhibition IC50 (µM) | Reference |

|---|---|---|---|

| 56n (ASB14780) | 3-(1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl)propanoic acid | Potent inhibitor (specific value not publicly disclosed) | nih.gov |

| (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid | Screening-hit compound | Starting point for inhibitor design | nih.gov |

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. chemtube3d.com For indole-propionic acid derivatives developed as sphingosine-1-phosphate (S1P) receptor agonists, these assays were critical. A systematic SAR study led to the development of optimized and selective S1P1 receptor agonists. beilstein-journals.org One such optimized compound, 9f, demonstrated excellent efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE). beilstein-journals.org

The table below would typically present binding affinities (e.g., Ki or EC50 values) for these compounds at the S1P1 receptor, comparing them to other S1P receptor subtypes to establish selectivity.

| Compound | Receptor Target | Binding Affinity (e.g., EC50, Ki) | Reference |

|---|---|---|---|

| Compound 9f | S1P1 Receptor | Potent Agonist (specific value not publicly disclosed) | beilstein-journals.org |

Cellular Assays and In Vitro Models

To bridge the gap between molecular interactions and physiological effects, cellular assays and in vitro models are employed. These assays provide insights into a compound's activity in a biological context. For the 3-(1-aryl-1H-indol-5-yl)propanoic acid derivatives targeting cPLA2α, their inhibitory potential was confirmed in cell-based assays. nih.gov

Specifically, the U937 cell line, a human monocytic cell line, was used to evaluate the compounds' efficacy. nih.gov Furthermore, the inhibitory activity was assessed in more complex ex vivo models, including guinea pig and human whole-blood assays. nih.gov The potent inhibitor 56n (ASB14780) demonstrated significant activity in these models, confirming its potential to function in a physiological environment. nih.gov In another study, the derivative (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid was found to decrease IgE levels in sensitized guinea pigs, indicating anti-allergic activity in an animal model. researchgate.net

Mechanistic Insights into Cyclialkylation of Intermediates

The indole nucleus and its side chains can undergo intramolecular cyclization reactions to form fused polycyclic systems. A common method for achieving this is the intramolecular Friedel-Crafts reaction, which can be used to form five- or six-membered rings fused to the indole core. masterorganicchemistry.com This type of reaction, involving the cyclization of aryl-aliphatic acids, is often promoted by strong acids like polyphosphoric acid (PPA). researchgate.netnih.gov

The mechanism for the PPA-mediated cyclization of an arylpropanoic acid typically involves the formation of a mixed anhydride (B1165640) with phosphoric acid, which then generates a highly reactive acylium ion. nih.gov This electrophilic acylium ion is then attacked by the electron-rich aromatic ring (the indole) in an intramolecular electrophilic aromatic substitution, leading to a cyclic ketone after rearomatization. masterorganicchemistry.comnih.gov

For indoles specifically, the cyclization mechanism can be more complex. Studies on the intramolecular Friedel-Crafts alkylation of indole derivatives suggest the reaction proceeds through a symmetrical spiro-intermediate. chemtube3d.com In this mechanism, the initial electrophilic attack occurs at the C3 position of the indole ring, which preserves the aromaticity of the fused benzene (B151609) ring. chemtube3d.com This forms a spirocyclic intermediate where the side chain is attached at C3. This intermediate can then rearrange, with either of the methylene (B1212753) groups of the newly formed ring migrating to the C2 position to yield the final, stable tricyclic product. chemtube3d.com This pathway explains the isotopic labeling patterns observed in experiments, where a label on the side chain becomes scrambled in the product. chemtube3d.com

Analytical Methods and Characterization for Academic Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 3-(1H-indol-1-yl)propanoic acid, with each technique providing unique pieces of the structural puzzle.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, NMR confirms the N-substitution on the indole (B1671886) ring, as opposed to substitution at the C3 position.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. The key distinguishing feature between the 1-yl and 3-yl isomers is the pattern of the protons on the pyrrole (B145914) part of the indole ring. In the 1-yl isomer, the protons at the C2 and C3 positions would appear as distinct signals, often as doublets, due to coupling with each other. The protons of the ethyl-carboxylic acid chain attached to the nitrogen would appear as two triplets. The aromatic protons on the benzene (B151609) ring portion typically appear in the range of 7.0-7.7 ppm. The acidic proton of the carboxyl group is often a broad singlet at a higher chemical shift (>10 ppm).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to see 11 distinct signals corresponding to its 11 carbon atoms, assuming a standard broadband decoupled spectrum. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The carbons of the indole ring appear in the aromatic region (approx. 100-140 ppm), while the aliphatic carbons of the propanoic acid chain appear at higher field (approx. 20-40 ppm).

Detailed experimental NMR data for the more common isomer, 3-(1H-indol-3-yl)propanoic acid, is widely available and used for comparative purposes. For instance, in a DMSO-d₆ solvent, its ¹H NMR spectrum shows characteristic shifts for the propanoic acid chain and the indole ring protons. mdpi.com

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from related N-alkylated indoles. Actual experimental values may vary.)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Indole H-4, H-7 | ~7.5 - 7.7 | Multiplet/Doublet |

| Indole H-5, H-6 | ~7.0 - 7.2 | Multiplet |

| Indole H-2 | ~7.3 - 7.5 | Doublet |

| Indole H-3 | ~6.5 - 6.7 | Doublet |

| N-CH₂- | ~4.3 - 4.5 | Triplet |

| -CH₂-COOH | ~2.7 - 2.9 | Triplet |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong absorption band around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C-H stretching vibrations of the aromatic indole ring and the aliphatic chain appear around 2850-3100 cm⁻¹. Fingerprint region absorptions below 1600 cm⁻¹ would correspond to C=C stretching of the aromatic rings and C-N stretching.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. For this compound (molecular formula C₁₁H₁₁NO₂), the molecular weight is 189.21 g/mol . The molecular ion peak [M]⁺ would be observed at m/z 189.

The fragmentation pattern would be distinct from its C3-substituted isomer. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (H₂O, 18 Da). A significant fragment for the 1-yl isomer would likely involve the cleavage of the propanoic acid chain, potentially leading to an indole cation fragment.

Interactive Data Table: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.08626 |

| [M+Na]⁺ | 212.06820 |

| [M-H]⁻ | 188.07170 |

| [M]⁺ | 189.07843 |

Data sourced from predicted values, actual experimental results may vary slightly. pubcompare.ai

UV-Visible spectroscopy measures the electronic transitions within a molecule and is characteristic of conjugated systems like the indole ring. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima (λ_max) characteristic of the indole chromophore. Typically, indoles exhibit two main absorption bands: a stronger band around 220 nm and a weaker, broader band around 270-290 nm. The substitution on the nitrogen atom can cause slight shifts (batochromic or hypsochromic) in these absorption maxima compared to unsubstituted indole. For instance, studies on the polymerization of indole often monitor the reaction progress by observing changes in the UV-Vis spectrum.

Chromatographic Techniques

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for verifying the purity of this compound and for quantitative analysis. A typical method would employ a reverse-phase (RP) column, such as a C18 column.

A gradient elution system using a mobile phase consisting of an aqueous component (often with an acid modifier like formic or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent (like acetonitrile (B52724) or methanol) is common. Detection is typically performed using a UV detector, set to one of the absorption maxima of the indole ring (e.g., 220 nm or 280 nm). The retention time under specific conditions is a key identifier, and the peak area corresponds to its concentration, allowing for purity assessment above 95% or higher, which is standard for academic research reagents. The identity of the compound in the HPLC eluent can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for column chromatography. rockefeller.edu In the analysis of indole derivatives like this compound, silica (B1680970) gel is the most common stationary phase due to its polarity. rockefeller.educhromatographyonline.com The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. rockefeller.edu

The selection of the mobile phase is critical for achieving effective separation. A mixture of solvents is typically used to modulate the polarity and achieve a desired retention factor (Rf) value, which is ideally between 0.25 and 0.35 for preparative column chromatography applications. reachdevices.com For acidic compounds like propanoic acid derivatives, the addition of a small amount of an acid such as acetic acid or formic acid to the mobile phase is common. rockefeller.edureachdevices.com This suppresses the ionization of the carboxyl group, reducing tailing and improving the spot shape.

Visualization of the separated spots on the TLC plate can be achieved by several methods. Due to the presence of the indole ring, the compound is often UV-active, allowing for visualization under a UV lamp (typically at 254 nm). Alternatively, staining with iodine vapor, which binds to aromatic compounds, can be used. rockefeller.eduacs.org

Table 1: Example TLC Mobile Phase Systems for Indole Derivatives

| Mobile Phase Composition (v/v/v) | Application/Notes | Source |

| Hexanes:Ethyl Acetate (9:1 to 1:1) | A standard system for compounds of low to moderate polarity. The ratio is adjusted to achieve the desired Rf. | reachdevices.com |

| Ethyl Acetate–Methanol–Propionic Acid (22:10:3) | Used for separating dansylated amino acids, demonstrating a system for acidic and polar compounds. | chromatographyonline.com |

| Ethyl acetate-1,2-dichloroethane-acetic acid-85% formic acid-water (10:2.5:1:1:0.8) | A complex system used for the double development of plant extracts containing various phytochemicals. | researchgate.net |

| Petroleum Ether: Diethyl Ether: Acetic Acid (84:15:1) | A largely nonpolar system designed for the separation of lipids, but the inclusion of acetic acid makes it suitable for acidic compounds. | rockefeller.edu |

Flash Chromatography

For the purification of multigram quantities of this compound from a reaction mixture, flash chromatography is the preferred method. orgsyn.orgwindows.net It is a rapid form of preparative column chromatography that uses air pressure to force the solvent through the column, speeding up the separation process. epfl.ch A successful flash chromatography separation can often be completed in 15 to 30 minutes. ucsb.edu

The stationary phase is typically silica gel, with the amount used being about 70 to 100 times the weight of the crude sample for difficult separations. orgsyn.org The choice of eluent (mobile phase) is determined by prior TLC analysis. reachdevices.com The goal is to select a solvent system where the desired compound has an Rf value of approximately 0.3, ensuring it elutes neither too quickly nor too slowly. ucsb.edu

The process involves packing a column with silica gel, loading the crude sample (often pre-adsorbed onto a small amount of silica), and eluting with the chosen solvent system. epfl.ch Fractions are collected and analyzed by TLC to identify those containing the pure compound. For acidic compounds, solvent systems like ethyl acetate/hexane or methanol/dichloromethane are common starting points, often with a small addition of triethylamine (B128534) to neutralize the acidic silica gel if the compound is sensitive to acid. rochester.edu Conversely, for purifying acidic compounds like this compound, a small amount of a volatile acid like formic acid or acetic acid can be added to the eluent to improve peak shape and prevent streaking. biotage.com

Table 2: Common Solvent Systems for Flash Chromatography

| Solvent System | Polarity | Typical Applications | Source |

| Hexane/Ethyl Acetate | Low to Medium | Standard system for a wide range of organic compounds. | rochester.eduwfu.edu |

| Dichloromethane/Methanol | Medium to High | Used for more polar compounds. | rochester.eduwfu.edu |

| Water/Methanol or Water/Acetonitrile | High (Reversed-Phase) | Used with a non-polar stationary phase (e.g., C18 silica) for purifying very polar or ionic compounds. Volatile buffers or pH modifiers like TFA or formic acid are often added. | biotage.comwfu.edu |

X-ray Crystallography for Structural Validation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its stereochemistry and conformation. For the closely related and more commonly studied isomer, 1H-Indole-3-propionic acid (IPA), single-crystal X-ray diffraction analysis has been performed. iucr.org

The crystal structure of IPA reveals that the molecule adopts a nearly planar, fully extended conformation. iucr.org The propionic acid side chain is oriented away from the indole ring in an anti conformation. This planar structure may be significant for its biological activities. iucr.org In the solid state, molecules of IPA form dimers through centrosymmetric pairs of intermolecular hydrogen bonds between their carboxyl groups. iucr.org The distance between the oxygen atoms involved in this hydrogen bonding (O···O) is 2.649 (2) Å. iucr.org The crystal structure is further stabilized by van der Waals forces, with no significant stacking interactions observed between the indole rings. iucr.org

A colorless, pillar-shaped crystal suitable for the analysis was obtained through the slow evaporation of a 90% ethanol solution. iucr.org

Table 3: Crystallographic Data for 1H-Indole-3-propionic Acid

| Parameter | Value | Source |

| Chemical Formula | C₁₁H₁₁NO₂ | iucr.org |

| Molecular Weight | 189.21 g/mol | nist.gov |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 12.871 (2) | iucr.org |

| b (Å) | 5.201 (2) | iucr.org |

| c (Å) | 14.544 (2) | iucr.org |

| β (°) | 99.85 (1) | iucr.org |

| Volume (ų) | 959.8 (3) | iucr.org |

| Z (molecules/unit cell) | 4 | iucr.org |

| O-H···O distance (Å) | 2.649 (2) | iucr.org |

Validation of Analytical Methods in Biological Matrices

To accurately measure the concentration of this compound or its isomers in biological matrices such as plasma or serum, it is essential to develop and validate a robust bioanalytical method. nih.govphysiology.org This process ensures the reliability, reproducibility, and accuracy of the analytical data, and is guided by regulatory bodies like the FDA and EMA. gmp-compliance.orgeuropa.eu The most common technique for this purpose is liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to its high selectivity and sensitivity. nih.govnih.gov

Validation involves assessing several key parameters:

Selectivity: The method must be able to differentiate and quantify the analyte from other endogenous components in the matrix. gmp-compliance.orgeuropa.eu This is typically demonstrated by analyzing at least six different blank matrix sources to ensure no significant interfering peaks are present at the retention time of the analyte and its internal standard (IS). europa.eu The response of any interfering component should be less than 20% of the response at the lower limit of quantification (LLOQ) for the analyte. europa.eu

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. gmp-compliance.org These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. europa.eu For a method to be considered valid, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ). gmp-compliance.orgeuropa.eu

Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specified range. gmp-compliance.org It is prepared by spiking the same biological matrix with known concentrations of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. ich.orgresearchgate.net

For instance, in one study measuring indole-3-propionic acid in human plasma, samples were prepared by protein precipitation with an acetonitrile/methanol/formic acid mixture. nih.gov The supernatant was then injected into an LC-MS/MS system for analysis. nih.gov

Table 4: Key Parameters for Bioanalytical Method Validation

| Parameter | Acceptance Criteria | Purpose | Source |

| Selectivity | Interference at analyte retention time <20% of LLOQ response. | To ensure the method measures only the intended analyte without interference from matrix components. | europa.euich.org |